Quinazoline-4-acetic Acid
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Overview
Description
Quinazoline-4-acetic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-4-acetic acid typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with acetic anhydride, followed by cyclization to form the quinazoline ring. This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions
Major Products Formed
Oxidation: Quinazoline-4-carboxylic acid.
Reduction: Quinazoline-4-ethanol.
Substitution: Various substituted quinazoline derivatives depending on the reagents used
Scientific Research Applications
Quinazoline-4-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinazoline-4-acetic acid and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases, leading to the modulation of cellular processes such as gene expression and signal transduction . These interactions result in various biological effects, including antiproliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Quinazoline-4-acetic acid can be compared with other similar compounds in the quinazoline family:
Quinazoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Quinazoline-4-ethanol: Similar structure but with an alcohol group instead of an acetic acid group.
Quinazoline-4-methylamine: Similar structure but with a methylamine group instead of an acetic acid group
Uniqueness
This compound is unique due to its specific functional group, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-quinazolin-4-ylacetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2,(H,13,14) |
InChI Key |
ZQTXVEHNWOQXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC(=O)O |
Origin of Product |
United States |
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